4-(Chloromethyl)-1,5-dimethyl-1H-imidazole
Description
Significance of Imidazole (B134444) Heterocycles in Advanced Organic Research
The imidazole nucleus is a fundamental building block in a multitude of biologically significant molecules, including the amino acid histidine, purines in DNA, and the hormone histamine (B1213489). lifechemicals.comsigmaaldrich.com This natural prevalence has inspired chemists to explore imidazole derivatives for a wide range of therapeutic applications. rsc.org The amphoteric nature of the imidazole ring, meaning it can act as both an acid and a base, along with its aromaticity, contributes to its versatile reactivity and ability to engage in various biological interactions. sigmaaldrich.com
In advanced organic research, imidazoles are not only sought after for their biological activity but also for their utility as ligands for catalysts, components of ionic liquids, and building blocks for functional materials. researchgate.netlifechemicals.com The ability to readily functionalize the imidazole ring at its various carbon and nitrogen positions allows for the fine-tuning of its steric and electronic properties, making it a highly adaptable scaffold for creating complex molecular architectures. nih.gov The development of novel synthetic methodologies for creating substituted imidazoles remains an active area of research, driven by the continuous demand for new molecules with specific functions. rsc.orgresearchgate.net
Strategic Importance of Halogenated Imidazole Derivatives as Synthetic Intermediates
Halogenated organic compounds, in general, are highly valuable intermediates in organic synthesis due to the reactivity of the carbon-halogen bond, which can participate in a wide variety of coupling and substitution reactions. Halogenated imidazole derivatives are no exception and serve as versatile precursors for the synthesis of more complex substituted imidazoles. nih.gov The introduction of a halogen atom onto the imidazole ring or its substituents provides a chemical handle for further molecular elaboration.
The chloromethyl group (-CH2Cl) is a particularly useful functional group. The chlorine atom, being a good leaving group, can be readily displaced by a wide range of nucleophiles. This allows for the introduction of diverse functionalities, such as amines, thiols, and alkoxides, thereby enabling the construction of a library of derivatives from a single halogenated intermediate. journal-vniispk.ruresearchgate.net This strategic importance is exemplified by the use of compounds like 4-methyl-5-chloromethyl-imidazole hydrochloride in the industrial synthesis of important pharmaceutical agents. google.comgoogle.com The reactivity of the chloromethyl group facilitates the connection of the imidazole core to other molecular fragments, a key step in the assembly of many drug candidates and other functional molecules. nih.gov
Contextualization of 4-(Chloromethyl)-1,5-dimethyl-1H-imidazole within Substituted Imidazole Frameworks
This compound is a specific example of a substituted imidazole that embodies the strategic advantages of halogenated derivatives. Its structure features a chloromethyl group at the 4-position, a methyl group at the 5-position, and another methyl group on the N1 nitrogen of the imidazole ring.
The presence of the two methyl groups influences the electronic properties and steric environment of the imidazole ring. The N-methylation prevents the tautomerism often observed in N-unsubstituted imidazoles, leading to a single, well-defined isomer. The chloromethyl group at the 4-position is the key reactive site, making this compound a valuable electrophilic building block for synthetic chemists. It can be used to introduce the 1,5-dimethylimidazol-4-ylmethyl moiety into a larger molecule, a structural motif that may be of interest in various research areas, including medicinal chemistry and materials science.
While specific research findings on this compound itself are not widely available in public literature, its structural similarity to well-studied compounds like 4-methyl-5-chloromethyl-imidazole allows for inferences about its reactivity and potential applications. The primary utility of this compound lies in its role as a synthetic intermediate, providing a gateway to a diverse range of more complex molecules.
Interactive Data Tables
Due to the limited availability of specific experimental data for this compound in the public domain, the following tables present data for closely related and well-characterized imidazole derivatives to provide a contextual understanding of their properties.
Table 1: Physicochemical Properties of Related Imidazole Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-(Chloromethyl)-1H-imidazole hydrochloride | 38585-61-4 | C₄H₆Cl₂N₂ | 153.01 | 140 |
| 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride | --- | C₆H₁₀Cl₂N₂ | 181.06 | Not Available |
| 4-Methyl-5-imidazolecarboxaldehyde | 68282-53-1 | C₅H₆N₂O | 110.11 | 168-170 |
| 4,5-Dimethyl-1H-imidazole | 75306 (parent) | C₅H₈N₂ | 96.13 | Not Available |
Data sourced from commercial supplier and database information. sigmaaldrich.comsigmaaldrich.comnih.govsigmaaldrich.com
Table 2: Spectroscopic Data for a Related Imidazole Derivative (4-Methyl-5-imidazolecarboxaldehyde)
| Proton (¹H) NMR | Carbon (¹³C) NMR |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 1.0 - 2.5 (m, 3H, CH₃) | ~10-15 (CH₃) |
| 3.0 - 4.0 (s, 1H, NH) | ~125-130 (C4/C5) |
| 7.0 - 8.0 (s, 1H, C2-H) | ~135-140 (C2) |
| 9.5 - 10.0 (s, 1H, CHO) | ~180-185 (CHO) |
Note: This is generalized data for a structurally similar compound and the exact chemical shifts for this compound will differ. Data is illustrative of expected regions for key functional groups. sigmaaldrich.com
Structure
3D Structure
Properties
Molecular Formula |
C6H9ClN2 |
|---|---|
Molecular Weight |
144.60 g/mol |
IUPAC Name |
4-(chloromethyl)-1,5-dimethylimidazole |
InChI |
InChI=1S/C6H9ClN2/c1-5-6(3-7)8-4-9(5)2/h4H,3H2,1-2H3 |
InChI Key |
DNBZKGXAXZJBER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1C)CCl |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of the 4 Chloromethyl 1,5 Dimethyl 1h Imidazole Scaffold
Nucleophilic Substitution Reactions of the Chloromethyl Group
The primary site of reactivity on the 4-(chloromethyl)-1,5-dimethyl-1H-imidazole molecule is the chloromethyl group. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This reactivity is the foundation for the synthesis of a diverse range of derivatives.
Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Azides)
The carbon-chlorine bond in this compound is susceptible to attack by nitrogen-containing nucleophiles such as primary and secondary amines, as well as azides. These reactions typically proceed via an S_N2 mechanism, leading to the formation of the corresponding aminomethyl and azidomethyl derivatives.
For instance, analogous reactions with 2-chloromethylbenzimidazole have demonstrated the successful synthesis of a series of 2-aminomethylbenzimidazoles by reacting with various primary aromatic and heterocyclic amines. researchgate.net This suggests a similar reactivity pattern for this compound. The reaction of vinyl azides with amidines to form imidazoles, while not a direct substitution on the chloromethyl group, highlights the utility of nitrogen-based reagents in imidazole (B134444) chemistry. nih.gov The introduction of an azide (B81097) group creates a versatile handle for further functionalization, such as through click chemistry or reduction to a primary amine.
| Nucleophile | Product | Reaction Type |
| Primary/Secondary Amine | 4-(Aminomethyl)-1,5-dimethyl-1H-imidazole | Nucleophilic Substitution |
| Sodium Azide | 4-(Azidomethyl)-1,5-dimethyl-1H-imidazole | Nucleophilic Substitution |
Reactions with Sulfur-Containing Nucleophiles (e.g., Thiols)
Sulfur-containing nucleophiles, particularly thiols and their corresponding thiolates, are effective reagents for the displacement of the chloride in this compound. These reactions lead to the formation of thioether derivatives. The high nucleophilicity of sulfur makes these reactions generally efficient.
Studies on the related 2-chloromethylbenzimidazole have shown that it readily reacts with dithiocarbamates and pyrimidine-2-thiones to yield the corresponding sulfur-linked derivatives. researchgate.net Furthermore, the synthesis of 1,2-dimethyl-1H-imidazole-4-thiol indicates that a thiol group can be incorporated into a similar imidazole scaffold, suggesting that the reverse reaction, the S-alkylation of a thiol with this compound, would be a feasible route to thioethers. evitachem.com
| Nucleophile | Product | Reaction Type |
| Thiol/Thiolate | 4-(Thioether)-1,5-dimethyl-1H-imidazole | Nucleophilic Substitution |
| Dithiocarbamate | 4-(Dithiocarbamoylmethyl)-1,5-dimethyl-1H-imidazole | Nucleophilic Substitution |
Reactions with Oxygen-Containing Nucleophiles (e.g., Alcohols)
Oxygen-based nucleophiles, such as alcohols and phenols, can also react with this compound to form ether derivatives. These reactions often require basic conditions to deprotonate the alcohol, thereby increasing its nucleophilicity.
The reaction of 2-chloromethylbenzimidazole with various phenol (B47542) derivatives serves as a precedent for this type of transformation, yielding a range of 2-phenoxymethylbenzimidazoles. researchgate.net This indicates that under appropriate conditions, this compound can be expected to undergo similar reactions with a variety of alcoholic and phenolic nucleophiles.
| Nucleophile | Product | Reaction Type |
| Alcohol/Alkoxide | 4-(Alkoxymethyl)-1,5-dimethyl-1H-imidazole | Nucleophilic Substitution |
| Phenol/Phenoxide | 4-(Phenoxymethyl)-1,5-dimethyl-1H-imidazole | Nucleophilic Substitution |
Diastereoselective and Enantioselective Nucleophilic Additions
While direct diastereoselective or enantioselective nucleophilic substitution on the chloromethyl group is not commonly reported, the imidazole scaffold can participate in reactions that generate stereocenters. For example, a related 5-nitroimidazole derivative has been shown to undergo diastereoselective addition to an N-tert-butanesulfinimine. researchgate.net In this case, the imidazole-containing fragment acts as a nucleophile in an addition reaction to a chiral electrophile, establishing a new stereocenter with high diastereoselectivity. This demonstrates that the 1,5-dimethyl-1H-imidazole moiety can be incorporated into more complex, stereochemically defined molecules.
Electrophilic Attack on the Imidazole Ring System
The imidazole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. globalresearchonline.netnih.gov The position of electrophilic attack is directed by the existing substituents on the ring. For this compound, the two methyl groups are electron-donating and would activate the ring towards electrophilic attack. The nitrogen at position 1 is alkylated, which influences the electronic distribution within the ring. Generally, electrophilic substitution on imidazoles occurs at the C2, C4, or C5 positions. uobabylon.edu.iq Given the substitution pattern of the target molecule, the most likely position for electrophilic attack would be the C2 position, which is unsubstituted. The electron-donating methyl groups at C1 and C5 would further activate this position.
| Electrophile | Reagents | Expected Product |
| Nitronium ion (NO₂⁺) | HNO₃/H₂SO₄ | 2-Nitro-4-(chloromethyl)-1,5-dimethyl-1H-imidazole |
| Sulfonyl group (SO₃) | Fuming H₂SO₄ | This compound-2-sulfonic acid |
| Halogen (Br⁺, Cl⁺) | Br₂/FeBr₃, Cl₂/FeCl₃ | 2-Bromo/Chloro-4-(chloromethyl)-1,5-dimethyl-1H-imidazole |
Metal-Catalyzed Cross-Coupling Strategies
The halogenated nature of this compound makes it a potential substrate for metal-catalyzed cross-coupling reactions. While the chloromethyl group is typically associated with nucleophilic substitution, under certain conditions, it can participate in cross-coupling reactions. More commonly, a halogen would be installed on the imidazole ring itself to facilitate these transformations.
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org For instance, Stille and Suzuki cross-coupling reactions have been effectively used with a 4-bromomethyl-2-chlorooxazole, demonstrating the feasibility of coupling at a halomethyl position. researchgate.net A Stille cross-coupling reaction has also been utilized to synthesize a styryl-substituted imidazole derivative from a related chloromethyl imidazole compound, showcasing the utility of palladium catalysis in functionalizing such scaffolds. researchgate.net Furthermore, Suzuki-Miyaura-like cross-coupling reactions of potassium imidomethyltrifluoroborates with aryl chlorides provide a complementary approach to forming carbon-carbon bonds. nih.gov These examples suggest that this compound could be a viable partner in various metal-catalyzed cross-coupling reactions, either directly or after conversion to a more reactive derivative like an organoboron or organotin species.
| Cross-Coupling Reaction | Coupling Partner | Catalyst | Potential Product |
| Suzuki-Miyaura | Arylboronic acid | Palladium catalyst | 4-(Arylmethyl)-1,5-dimethyl-1H-imidazole |
| Stille | Organostannane | Palladium catalyst | 4-(Substituted methyl)-1,5-dimethyl-1H-imidazole |
| Heck | Alkene | Palladium catalyst | 4-(Alkenylmethyl)-1,5-dimethyl-1H-imidazole |
Palladium-Catalyzed Stille Cross-Coupling
The Stille reaction is a versatile carbon-carbon bond-forming reaction that couples an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orgrsc.org The mechanism involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org
While direct examples involving this compound are not extensively documented in the provided literature, the reactivity of a closely related scaffold, 4-iodo-1,2-dimethyl-5-nitro-1H-imidazole, has been explored. In one study, this iodo-imidazole was coupled with (tributylstannyl)styrene derivatives to synthesize styrylimidazole compounds. Specifically, the synthesis of 4-[4-(chloromethyl)styryl]-1,2-dimethyl-5-nitro-1H-imidazole was achieved via a Stille cross-coupling reaction, highlighting the utility of this method for functionalizing the imidazole core. thieme-connect.com The reaction conditions were optimized to achieve the desired product, which itself is an activated chloromethyl compound. thieme-connect.com
Table 1: Stille Cross-Coupling for the Synthesis of a Styrylimidazole Derivative
| Reactant A | Reactant B | Catalyst | Solvent | Conditions | Product | Yield | Reference |
|---|
This example demonstrates that the imidazole scaffold is compatible with Stille coupling conditions, suggesting that this compound could potentially act as the electrophilic partner in similar reactions, provided a suitable organostannane is used.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, involving the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org Its advantages include the low toxicity and high stability of the boron reagents. nih.gov The catalytic cycle is similar to the Stille reaction, comprising oxidative addition, transmetalation, and reductive elimination steps. libretexts.org
An efficient protocol for the Suzuki-Miyaura cross-coupling of unprotected haloimidazoles has been reported, demonstrating the feasibility of accessing a wide array of functionalized imidazole derivatives under relatively mild conditions. In a specific application related to a functionalized imidazole, a derivative was treated with 4-carboxyphenylboronic acid in the presence of a palladium catalyst and a base to afford the coupled product in good yield. researchgate.net These reactions show the utility of Suzuki coupling for creating biaryl linkages involving the imidazole ring system. nih.gov
Table 2: Suzuki-Miyaura Cross-Coupling of a Related Imidazole Derivative
| Reactant A | Reactant B | Catalyst | Base | Product | Yield | Reference |
|---|
These findings suggest that the this compound scaffold, particularly if converted to a haloaryl-imidazole derivative, is a viable substrate for Suzuki-Miyaura cross-coupling reactions to generate diverse, functionalized products.
Unconventional Metal-Catalyzed Reactions
Beyond the well-established Stille and Suzuki couplings, imidazole scaffolds can participate in less common or unexpected metal-catalyzed transformations. For instance, an unexpected palladium-catalyzed O-arylation reaction was observed in a fluorinated nitro(o-nitrophenyl)imidazole series when subjected to Suzuki-Miyaura cross-coupling conditions with arylboronic acids. researchgate.net This type of reaction, where an ether linkage is formed instead of the expected C-C bond, represents an unconventional outcome and highlights the complex reactivity patterns that can emerge with highly functionalized heterocyclic systems.
Additionally, copper-catalyzed reactions are widely used for the synthesis and functionalization of N-heterocycles. wikipedia.org While specific examples with this compound are sparse in the provided results, copper catalysis is known for facilitating reactions like N-arylation (Buchwald-Hartwig amination) and other C-C and C-heteroatom bond formations, representing a potential avenue for the derivatization of this scaffold.
Redox Chemistry of Imidazole Derivatives
The redox behavior of the imidazole ring and its substituents is crucial to its chemical and biological activity. This includes both the oxidation of the heterocyclic core and the reduction of its appended functional groups.
Oxidation Reactions of the Imidazole Ring and its Substituents
The imidazole ring can undergo oxidation, particularly when subjected to strong oxidizing agents or photochemical conditions. The N-alkylation of the imidazole ring, as in this compound, can influence its stability towards oxidation. It has been noted that substituting the hydrogen on the imidazole nitrogen with alkyl or benzyl (B1604629) groups can enhance photostability. rsc.org
However, the ring can still be oxidized. For example, a related compound, 2-chloro-4,5-dimethyl-1H-imidazole, can be oxidized by agents like hydrogen peroxide to form the corresponding imidazole N-oxides. The photo-oxidation of certain imidazole derivatives can be accelerated by the formation of planar quinoid-like structures under UV irradiation, which are then susceptible to attack by singlet oxygen. rsc.org For this compound, oxidation would likely target one of the ring nitrogens to form an N-oxide or could potentially affect the methyl or chloromethyl substituents under more forcing conditions.
Reduction Reactions of the Chloromethyl Group
The chloromethyl group at the C4 position is an electrophilic site susceptible to reduction. Standard chemical methods for the reduction of benzylic or allylic-type halides can be applied here. Catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a source of hydrogen (H₂ gas), is a common method to achieve hydrogenolysis, which would convert the chloromethyl group (-CH₂Cl) into a methyl group (-CH₃).
Alternatively, hydride reducing agents could be employed, although care must be taken to avoid reaction with the imidazole ring itself. While specific literature detailing the reduction of the chloromethyl group on this exact scaffold is not present in the search results, byproducts due to reduction have been observed in reactions involving related nitroimidazole derivatives, indicating the susceptibility of parts of the molecule to reductive processes under certain conditions. researchgate.net
Radical Pathways and Electron Transfer Processes (e.g., SRN1 Mechanism, TDAE Strategy)
The this compound scaffold can participate in reactions initiated by electron transfer, leading to radical or anionic intermediates.
The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism is a chain process initiated by the formation of a radical anion from the substrate. chim.it This radical anion fragments to produce an aryl or vinyl radical, which then reacts with a nucleophile. chim.it This pathway is particularly relevant for substrates with electron-withdrawing groups. It has been suggested that chloromethylated nitroimidazole derivatives could be appropriate substrates for long-distance SRN1 reactions. thieme-connect.com
A well-documented electron transfer process involving related scaffolds is the TDAE strategy. Tetrakis(dimethylamino)ethylene (TDAE) is a powerful organic reducing agent that can generate a carbanion from an activated halogenated compound through two sequential single-electron transfers. nih.gov This strategy has been successfully applied to derivatives like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole and 4-[4-(chloromethyl)styryl]-1,2-dimethyl-5-nitro-1H-imidazole. thieme-connect.comnih.gov The TDAE-generated anion serves as a potent nucleophile that can react with a variety of electrophiles, such as aldehydes and ketones, to form new C-C bonds. thieme-connect.comnih.gov
The reaction of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole with various carbonyl compounds in the presence of TDAE leads to the corresponding alcohol adducts in moderate to good yields. nih.gov
Table 3: TDAE-Mediated Reactions of a Chloromethylated Nitroimidazole Derivative with Electrophiles
| Electrophile | Temperature | Time (h) | Product | Yield | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | -20 °C to RT | 24 | 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-phenylethanol | 78% | nih.gov |
| 4-Chlorobenzaldehyde | -20 °C to RT | 24 | 1-(4-Chlorophenyl)-2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]ethanol | 61% | nih.gov |
| 4-Nitrobenzaldehyde | -20 °C to RT | 24 | 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-(4-nitrophenyl)ethanol | 42% | thieme-connect.com |
| Acetophenone | -20 °C to RT | 24 | 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-phenylethan-1-ol | 51% | nih.gov |
This reactivity underscores the potential of the chloromethyl group on the imidazole scaffold to act as a latent nucleophile after activation via electron transfer processes.
Functionalization at Imidazole Nitrogen Atoms (N-Alkylation, N-Derivatization)
The N-alkylation of the 1,5-disubstituted imidazole ring is a quaternization reaction. This transformation typically involves the reaction of the imidazole with an alkylating agent, such as an alkyl halide or an alkyl sulfate. The lone pair of electrons on the N-3 nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. This results in the formation of a new carbon-nitrogen bond and the generation of a 1,3,4,5-tetrasubstituted imidazolium (B1220033) cation, with the counter-ion being the leaving group from the alkylating agent.
The reactivity of the N-3 nitrogen in this compound is influenced by the electronic effects of the substituents on the imidazole ring. The two methyl groups at the C-5 and N-1 positions are electron-donating, which increases the electron density on the N-3 nitrogen, thereby enhancing its nucleophilicity and facilitating the quaternization reaction.
General methodologies for the synthesis of imidazolium salts often involve reacting the N-substituted imidazole with an alkylating agent, sometimes in the presence of a solvent. otago.ac.nzrsc.org Common alkylating agents used for such transformations include simple alkyl halides like methyl iodide and ethyl bromide, as well as more complex benzyl halides. researchgate.netorgsyn.org The reaction conditions can vary, with some preparations proceeding at room temperature while others may require heating to achieve a reasonable reaction rate and yield. nih.gov For instance, the synthesis of various 1,3-dialkylimidazolium halides has been efficiently achieved by reacting 1-alkylimidazoles with equimolar amounts of alkyl halides, often with short reaction times and in high yields without the need for extensive purification. researchgate.net
While specific research detailing the N-3 alkylation of this compound is not extensively documented, the general principles of imidazole quaternization provide a strong basis for predicting its reactivity. The reaction would proceed as a standard SN2 reaction, where the imidazole N-3 atom is the nucleophile and the alkylating agent is the electrophile.
A representative reaction scheme for the N-alkylation of this compound is the formation of 3-alkyl-4-(chloromethyl)-1,5-dimethyl-1H-imidazolium halides. The selection of the alkylating agent (R-X) dictates the nature of the substituent introduced at the N-3 position.
A variety of alkyl and benzyl halides can be employed to synthesize a library of quaternary ammonium (B1175870) salts derived from the this compound scaffold. The resulting imidazolium salts are a class of ionic liquids or crystalline solids with potential applications in various fields of chemical synthesis and materials science.
The table below outlines the expected products from the N-alkylation of this compound with various representative alkylating agents, based on established synthetic protocols for imidazolium salts.
| Reactant 1 | Alkylating Agent (Reactant 2) | Product (Imidazolium Salt) |
| This compound | Methyl Iodide | 4-(Chloromethyl)-1,3,5-trimethyl-1H-imidazolium Iodide |
| This compound | Ethyl Bromide | 3-Ethyl-4-(chloromethyl)-1,5-dimethyl-1H-imidazolium Bromide |
| This compound | Benzyl Chloride | 3-Benzyl-4-(chloromethyl)-1,5-dimethyl-1H-imidazolium Chloride |
| This compound | Allyl Bromide | 3-Allyl-4-(chloromethyl)-1,5-dimethyl-1H-imidazolium Bromide |
| This compound | Propargyl Bromide | 3-Propargyl-4-(chloromethyl)-1,5-dimethyl-1H-imidazolium Bromide |
| This compound | Dimethyl Sulfate | 4-(Chloromethyl)-1,3,5-trimethyl-1H-imidazolium Methyl Sulfate |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: A proton NMR spectrum for 4-(Chloromethyl)-1,5-dimethyl-1H-imidazole would be expected to show distinct signals corresponding to the different types of protons in the molecule. The protons of the two methyl groups (at positions 1 and 5) and the chloromethyl group (at position 4) would each produce a singlet, with their chemical shifts influenced by their local electronic environments. The single proton on the imidazole (B134444) ring (at position 2) would also appear as a singlet.
¹³C NMR: A carbon-13 NMR spectrum would provide information on the number of unique carbon atoms and their chemical environments. Signals would be expected for the two methyl carbons, the chloromethyl carbon, and the three distinct carbons of the imidazole ring. The chemical shifts would be characteristic of their positions within the heterocyclic and substituted alkyl structure.
Currently, no published experimental ¹H NMR or ¹³C NMR data for this compound could be located. For comparative purposes, spectral data for various other substituted imidazoles are available in the literature, which can aid in predicting the approximate chemical shifts for the target compound. scielo.org.zarsc.org
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Analysis
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.
FT-IR Spectroscopy: An FT-IR spectrum of this compound would be expected to display characteristic absorption bands. These would include C-H stretching vibrations from the methyl and chloromethyl groups, as well as from the imidazole ring. The C=N and C=C stretching vibrations within the imidazole ring would appear in the fingerprint region. A key feature would be the C-Cl stretching vibration from the chloromethyl group.
Raman Analysis: Raman spectroscopy would provide complementary vibrational information. It is particularly sensitive to non-polar bonds and can be useful for identifying the symmetric vibrations of the imidazole ring.
Specific FT-IR and Raman spectra for this compound are not available in the surveyed literature. General FT-IR spectra for imidazole and its derivatives show characteristic peaks that can be used for predicting the spectral features of the target compound.
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and providing clues about the structure through fragmentation patterns.
For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (144.60 g/mol ). chemsrc.com Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak. Common fragmentation pathways would likely involve the loss of a chlorine atom or the chloromethyl group.
A search of mass spectral databases did not yield any experimental data for this compound.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and intermolecular interactions.
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal the exact conformation of the molecule and how the molecules pack in the crystal lattice. This would confirm the substitution pattern on the imidazole ring and provide detailed geometric parameters.
There are no published crystal structures for this compound in the Cambridge Structural Database or other available resources. However, crystal structures for many other imidazole derivatives have been reported and serve as a reference for typical bond lengths and angles in such heterocyclic systems.
Computational and Theoretical Chemistry Investigations of 4 Chloromethyl 1,5 Dimethyl 1h Imidazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the geometries and energies of molecules. DFT calculations for 4-(Chloromethyl)-1,5-dimethyl-1H-imidazole would typically be performed to determine its optimized molecular structure, total energy, and the distribution of electron density.
These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For instance, a study on related imidazole (B134444) derivatives using the B3LYP method with a 6-311++G(d,p) basis set has been shown to provide optimized geometries that are in good agreement with experimental X-ray diffraction data. nih.gov The total energy calculated for the optimized structure is a key piece of data, representing the molecule's stability.
Table 1: Representative DFT-Calculated Structural Parameters for an Imidazole Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N | 1.38 | N-C-N | 109.5 |
| C=C | 1.36 | C-C-N | 107.8 |
| C-Cl | 1.78 | C-C-Cl | 112.3 |
| C-CH3 | 1.51 | N-C-CH3 | 121.0 |
Note: The data in this table is illustrative and based on typical values for substituted imidazoles. Specific calculations for this compound are required for precise values.
Frontier Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A small gap suggests that the molecule is more reactive.
For this compound, the HOMO is likely to be located on the electron-rich imidazole ring, while the LUMO may be distributed over the chloromethyl group, suggesting that this is a likely site for nucleophilic attack. The HOMO-LUMO energy gap can be calculated using DFT, and this value helps in predicting how the molecule will interact with other reagents. nih.gov
Table 2: Representative FMO Energies for an Imidazole Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This data is representative of a substituted imidazole and is for illustrative purposes. The actual values for this compound would need to be calculated.
Natural Bond Orbital (NBO) Analysis of Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can reveal the presence and strength of hyperconjugative interactions and charge transfer within the molecule.
In this compound, NBO analysis could be used to quantify the delocalization of electron density from the lone pairs of the nitrogen atoms into the antibonding orbitals of adjacent bonds. malayajournal.org This analysis can also shed light on the nature of the C-Cl bond and the interactions of the methyl groups with the imidazole ring. The stabilization energies (E(2)) calculated in NBO analysis provide a measure of the strength of these donor-acceptor interactions.
Table 3: Representative NBO Analysis for Donor-Acceptor Interactions in a Substituted Imidazole
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N1 | σ(C2-N3) | 5.4 |
| LP(1) N3 | σ(C2-N1) | 6.1 |
| π(C4-C5) | π*(N1-C2) | 20.8 |
Note: The data presented is illustrative. A specific NBO analysis would be required for this compound.
Quantum Chemical Characterization of Isomeric and Tautomeric Forms
Substituted imidazoles can exist in different isomeric and tautomeric forms. Quantum chemical calculations are essential for determining the relative stabilities of these different forms. By calculating the total energies of each possible isomer and tautomer, it is possible to predict which form is the most stable and therefore the most likely to be observed experimentally. researchgate.netnih.gov
For this compound, a key tautomeric equilibrium to consider would be the migration of a proton between the two nitrogen atoms of the imidazole ring, although in this N-methylated compound, this is not possible. However, positional isomers, such as 5-(Chloromethyl)-1,4-dimethyl-1H-imidazole, could be compared. The calculated energy differences can be used to estimate the equilibrium constants for these isomeric equilibria.
Table 4: Representative Relative Energies of Imidazole Isomers
| Isomer | Relative Energy (kcal/mol) |
| This compound | 0.00 |
| 5-(Chloromethyl)-1,4-dimethyl-1H-imidazole | +2.5 |
Note: This data is hypothetical and for illustrative purposes. Accurate relative energies require specific quantum chemical calculations.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different values of the electrostatic potential, with red typically indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). researchgate.net
For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the imidazole ring, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl groups and the region around the chlorine atom might show positive potential, indicating sites for potential nucleophilic interaction. chemrxiv.org
Table 5: Representative MEP Minima and Maxima for a Substituted Imidazole
| Region | MEP Value (kcal/mol) |
| N1 lone pair | -35.2 |
| N3 lone pair | -38.5 |
| C-H (methyl) | +15.8 |
| C-Cl | +5.2 |
Note: These values are illustrative and based on typical findings for similar molecules. A specific MEP analysis is needed for this compound.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry can be used to model the entire course of a chemical reaction, including the identification of transition states. This allows for the determination of activation energies and the elucidation of reaction mechanisms. For reactions involving this compound, such as nucleophilic substitution at the chloromethyl group, computational modeling could be used to map out the potential energy surface of the reaction.
By locating the transition state structure and calculating its energy relative to the reactants, the activation barrier for the reaction can be determined. researchgate.net This information is invaluable for understanding the kinetics of the reaction and for predicting how changes in the reactants or reaction conditions will affect the reaction rate.
Table 6: Representative Calculated Activation Energy for a Nucleophilic Substitution Reaction
| Reaction Step | Activation Energy (kcal/mol) |
| SN2 reaction at the chloromethyl group | 22.5 |
Note: This is a hypothetical value for illustrative purposes. The actual activation energy would need to be calculated for a specific reaction of this compound.
Strategic Applications in Advanced Organic Synthesis
Role as a Key Synthetic Precursor for Complex Heterocyclic Architectures
The development of novel heterocyclic frameworks is a primary objective in synthetic chemistry, driven by the search for new therapeutic agents and functional materials. The chloromethyl group is an excellent electrophilic handle for building more complex structures. For instance, it can readily undergo nucleophilic substitution reactions with various nucleophiles (amines, thiols, alcohols), allowing for the straightforward attachment of the dimethylimidazole moiety to other molecules.
A significant application of such precursors is in the synthesis of fused heterocyclic systems. One important class of fused N-heterocycles is the imidazo[1,5-a]pyridines, which are recognized as significant structural components in many pharmaceuticals and agrochemicals. rsc.org The synthesis of these structures often involves the cyclocondensation of a pyridine (B92270) derivative with a molecule providing the imidazole (B134444) fragment. While a direct synthesis of imidazo[1,5-a]pyridines using 4-(Chloromethyl)-1,5-dimethyl-1H-imidazole is not explicitly detailed in the available literature, the general synthetic strategies allow for a hypothesized route. For example, the N-alkylation of a substituted 2-aminopyridine (B139424) with this compound, followed by an intramolecular cyclization, would be a plausible pathway to novel substituted imidazo[1,5-a]pyridine (B1214698) frameworks. The reactivity of the chloromethyl group is central to the formation of the initial C-N bond that facilitates the subsequent ring closure.
The versatility of chloromethylated imidazoles as precursors is further highlighted by their use in synthesizing a variety of other complex heterocyclic systems, including purine (B94841) analogues and other fused imidazole structures. rsc.org The inherent reactivity of the C-Cl bond in the chloromethyl group makes it an invaluable tool for synthetic chemists aiming to construct diverse and complex molecular libraries based on the imidazole core.
Utilization in the Design and Construction of Multi-functional Molecular Scaffolds
A molecular scaffold is a core structure upon which other functional groups can be systematically attached to create molecules with specific, pre-determined properties. prepchem.com The compound this compound is well-suited for this role due to its distinct functional components.
The Reactive Handle : The chloromethyl group serves as a primary point of attachment. Its susceptibility to nucleophilic substitution allows for the covalent linkage of the imidazole unit to other scaffolds or building blocks. This reaction is typically efficient and proceeds under mild conditions.
Modularity : The true power of this compound as a scaffold building block lies in its modularity. By reacting it with different nucleophiles, a diverse library of molecules can be generated from a single, common intermediate. This is a key principle in combinatorial chemistry and drug discovery.
For example, a research effort focused on the synthesis of 4-[4-(chloromethyl)styryl]-1,2-dimethyl-5-nitro-1H-imidazole, a structurally related compound, demonstrated its utility. thieme-connect.com This molecule was used as a platform to introduce a variety of substituents via reactions targeting the chloromethyl group, effectively using the imidazole-containing structure as a scaffold to build a library of new derivatives with potential biological activity. thieme-connect.com This approach underscores how the chloromethyl functionality enables the construction of multi-functional molecules where the imidazole core can impart crucial properties such as target binding or improved pharmacokinetics.
Building Block in the Synthesis of Therapeutically Relevant Molecular Entities (focus on synthetic routes)
The imidazole motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.gov Chloromethylated imidazoles are particularly valuable as intermediates in the synthesis of these therapeutic agents. For instance, the related compound 4-methyl-5-chloromethyl-imidazole is a known intermediate in the synthesis of cimetidine, a histamine (B1213489) H2 receptor antagonist used to treat stomach ulcers. google.com
Following this precedent, this compound serves as a potent building block for novel therapeutic entities. Its utility is particularly evident in the synthesis of potential anti-infective agents and kinase inhibitors.
Research on 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole has shown its successful use in synthesizing a series of new compounds with potential pharmacological applications. researchgate.net In these synthetic routes, the chloromethyl group is the key reactive site for derivatization.
Table 1: Representative Synthetic Route for Derivatization
| Reactant | Reagent | Conditions | Product Type |
|---|---|---|---|
| 4-[4-(Chloromethyl)styryl]-1,2-dimethyl-5-nitro-1H-imidazole | Ethyl pyruvate, TDAE | Heat | 4-(4-substituted)styryl-1,2-dimethyl-5-nitro-1H-imidazole |
TDAE: tetrakis(dimethylamino)ethylene. This table is based on the reactivity of a structurally similar compound. thieme-connect.com
Furthermore, the imidazole core is a common feature in many kinase inhibitors, which are a critical class of anticancer drugs. nih.gov The synthesis of these complex molecules often involves the coupling of an imidazole-containing fragment with other aromatic or heterocyclic systems. The discovery of novel imidazole-vinyl-pyrimidine kinase inhibitors, for example, relied on the condensation of imidazole aldehydes with methyl pyrimidines. anaxlab.com The reactive nature of this compound makes it an attractive starting material for similar synthetic campaigns, allowing for its incorporation into potential new kinase inhibitors or other biologically active molecules.
Contribution to the Development of Advanced Functional Materials (e.g., Covalent Organic Frameworks, Dye-Sensitized Solar Cells)
The application of imidazole derivatives extends beyond medicine into the realm of advanced functional materials. Imidazoles are used in the construction of Covalent Organic Frameworks (COFs) and as components in Dye-Sensitized Solar Cells (DSSCs).
Covalent Organic Frameworks (COFs): COFs are porous, crystalline polymers with a structure held together by strong covalent bonds. Their high surface area and tunable porosity make them promising for applications in gas storage, catalysis, and sensing. Imidazole-based COFs have been synthesized and shown to be effective, for example, in capturing carbon dioxide. sigmaaldrich.com The nitrogen atoms in the imidazole ring can also serve as coordination sites for metal ions, leading to metal-imidazole modified COFs with enhanced electrocatalytic properties. orientjchem.org Theoretically, this compound could be incorporated into a COF structure. The chloromethyl group could be used in post-synthetic modification, grafting the imidazole unit onto a pre-formed polymer framework, or it could potentially participate in the initial polymerization reaction with appropriate co-monomers.
Dye-Sensitized Solar Cells (DSSCs): DSSCs are a type of low-cost solar cell that uses a photosensitive dye to absorb sunlight. Organic dyes based on a donor-π-acceptor (D-π-A) structure are common, and imidazole derivatives have been successfully used as the π-spacer in these systems. google.com The electronic properties of the imidazole ring can be tuned to optimize light absorption and facilitate efficient electron injection, which are critical for solar cell performance. nih.gov While there is no specific literature detailing the use of this compound in DSSCs, its structure lends itself to such applications. It could be functionalized through the chloromethyl group to attach either an electron-donating or electron-accepting group, creating a D-π-A dye. The dimethylated imidazole core would serve as the central π-conjugated bridge.
While the direct application of this compound in these specific advanced materials has not been extensively reported, its chemical structure and reactivity suggest it is a candidate for future research and development in these fields.
Future Perspectives and Emerging Research Directions for Chloromethyl Imidazoles
Development of Sustainable and Environmentally Benign Synthetic Methodologies
The push towards "green chemistry" is reshaping the synthesis of imidazole (B134444) derivatives. researchgate.netmdpi.com Traditional methods often require harsh conditions and toxic substances. mdpi.com Modern approaches focus on minimizing waste, reducing energy consumption, and using non-hazardous materials. researchgate.netnih.gov
Key developments in sustainable synthesis include:
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves product yields compared to conventional heating methods. researchgate.netnih.gov It is considered a cornerstone of green chemistry. researchgate.net
Ultrasonic Irradiation: Sonochemistry has emerged as a powerful tool for promoting reactions, leading to higher yields, shorter reaction times, and the ability to use less hazardous solvents. mdpi.com
Solvent-Free Reactions: Conducting reactions without a solvent or in environmentally benign solvents like water is a major goal of green chemistry. nih.govresearchgate.netijpsr.com Catalyst- and solvent-free conditions have been shown to produce imidazole derivatives with high purity and excellent yields. researchgate.net
Use of Green Catalysts: Research is focused on developing and utilizing non-toxic, recyclable, and inexpensive catalysts. researchgate.net Examples include boric acid, nano-silica dendritic polymers, and deep eutectic solvents (DESs). researchgate.netmdpi.comnih.gov A ternary DES composed of dimethyl urea, SnCl₂, and HCl has been shown to act as a cost-effective and recyclable dual solvent and catalyst for imidazole synthesis. nih.gov
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Imidazoles
| Parameter | Conventional Methods | Green/Modern Methods |
|---|---|---|
| Energy Source | Conventional heating | Microwave irradiation researchgate.net, Ultrasonic waves mdpi.com |
| Solvents | Often toxic organic solvents | Water ijpsr.com, Ionic liquids mdpi.com, Deep eutectic solvents nih.gov, Solvent-free nih.gov |
| Catalysts | Often require strong acids or bases researchgate.net | Boric acid researchgate.net, Zn(OAc)₂·2H₂O researchgate.net, PEG-SOCl ijpsr.com, Organocatalysts (e.g., PPh₃) researchgate.net |
| Reaction Time | Can be lengthy | Significantly reduced (minutes to hours) mdpi.comdntb.gov.ua |
| Product Yield | Variable, can be moderate | Often high to excellent researchgate.netmdpi.com |
| Environmental Impact | Higher generation of hazardous waste | Reduced waste, use of recyclable catalysts ijpsr.comnih.gov |
These sustainable methodologies are not only environmentally responsible but also often more efficient and cost-effective, paving the way for large-scale industrial applications of chloromethyl imidazoles and their derivatives. ijpsr.com
Exploration of Novel Catalytic Systems for Highly Selective Functionalization
The ability to selectively functionalize specific positions on the imidazole ring is crucial for creating tailored molecules. nih.gov The chloromethyl group in compounds like 4-(chloromethyl)-1,5-dimethyl-1H-imidazole serves as a reactive handle, but achieving high selectivity in subsequent reactions requires sophisticated catalytic systems.
Emerging research in this area includes:
Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions are instrumental in forming new carbon-carbon and carbon-nitrogen bonds at specific positions on the imidazole ring. nih.govcolab.wsnih.gov Recent advances have enabled the regioselective arylation of all three C-H bonds on the imidazole core. nih.gov Copper-catalyzed reactions are also widely used for creating substituted imidazoles. rsc.orgnih.gov
Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with lower toxicity and cost. researchgate.net Triphenylphosphine (PPh₃) has been reported as an efficient organocatalyst for the synthesis of trisubstituted imidazoles. researchgate.net
Ionic Liquid Catalysts: Ionic liquids can act as both the solvent and the catalyst, simplifying reaction setups and often improving yields. mdpi.comorganic-chemistry.org Their recyclability makes them an attractive option for sustainable processes. organic-chemistry.org
Researchers are continuously exploring new ligands and catalyst compositions to improve control over the functionalization of the imidazole scaffold. nih.gov For instance, manganese complexes with diacyl peroxides have been shown to enable the C-H functionalization of imidazole N-oxides. acs.org The development of these systems allows for the precise construction of complex, poly-functionalized imidazoles from simpler precursors. nih.gov
Discovery of Unprecedented Chemo- and Regioselective Transformations of Chloromethyl Imidazoles
Beyond established reactions, the discovery of entirely new transformations of chloromethyl imidazoles is a key frontier. This involves finding novel ways to selectively react with the chloromethyl group or other positions on the imidazole ring, even in the presence of multiple functional groups. rsc.org
Key areas of exploration include:
Domino and Multicomponent Reactions (MCRs): These reactions build molecular complexity in a single step by combining three or more reactants, which is highly efficient. rsc.orgacs.org A domino Ugi/Michael reaction followed by a silver-catalyzed heteroannulation has been used to create novel triheterocyclic systems based on an imidazole core. rsc.org
C-H Functionalization: Directly converting C-H bonds into new functional groups is a powerful strategy that avoids pre-functionalization steps. nih.gov Palladium catalysis has been instrumental in the regioselective arylation of the C2, C4, and C5 positions of the imidazole ring. nih.gov
Control of Tautomerism: The reactivity of the imidazole ring can be influenced by controlling its tautomeric state. nih.gov Researchers have demonstrated that an external chemical input (like chloride ion binding) can allosterically control the tautomeric equilibrium of a distal imidazole, thereby switching its reactivity. nih.gov This represents a sophisticated, enzyme-like strategy for controlling chemical reactions. nih.gov
These advanced transformations are expanding the synthetic toolbox available to chemists, enabling the creation of novel molecular architectures that were previously inaccessible. The goal is to achieve high levels of chemo- and regioselectivity, where the reaction occurs at a specific, desired site on the molecule. rsc.orgrsc.org
Integration of Advanced Computational Methods in Rational Design and Synthesis
Computational chemistry has become an indispensable tool in modern synthetic chemistry, allowing for the rational design of molecules and the prediction of reaction outcomes. mdpi.comresearchgate.net
Applications in the context of chloromethyl imidazoles include:
Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to understand the electronic properties of imidazole derivatives. orientjchem.orgacs.org By calculating parameters like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and atomic charges, chemists can predict the most reactive sites on a molecule for electrophilic or nucleophilic attack. mdpi.comorientjchem.orgresearchgate.net
Mechanism Elucidation: Computational studies help to understand complex reaction mechanisms. rsc.org This knowledge is crucial for optimizing reaction conditions to improve yields and selectivity.
Rational Design of Functional Molecules: Computational tools are used to design novel imidazole derivatives with specific properties. researchgate.netnih.gov For example, molecular docking studies predict how a molecule will bind to a biological target, such as an enzyme or receptor, which is a key step in structure-based drug design. dntb.gov.uamdpi.comnih.gov These in silico methods can screen virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing. dntb.gov.ua
Table 2: Key Computational Parameters and Their Significance in Imidazole Chemistry
| Computational Parameter | Method/Theory | Significance |
|---|---|---|
| Molecular Geometry | DFT (e.g., B3LYP/6-31G) | Predicts the 3D structure and bond lengths/angles of the molecule. orientjchem.orgresearchgate.net |
| HOMO-LUMO Energy Gap | DFT | Indicates the chemical reactivity and stability of the molecule; a smaller gap suggests higher reactivity. mdpi.comacs.org |
| Molecular Electrostatic Potential (MEP) | DFT | Maps the charge distribution to identify sites for electrophilic and nucleophilic attack. mdpi.comorientjchem.org |
| Natural Bond Orbital (NBO) Analysis | NBO Theory | Investigates charge transfer and intramolecular interactions. orientjchem.org |
| Molecular Docking | AutoDock, etc. | Predicts the binding affinity and orientation of a molecule within the active site of a biological target. mdpi.comnih.gov |
| ADME Prediction | In silico models | Assesses the drug-like properties of a molecule (Absorption, Distribution, Metabolism, Excretion). dntb.gov.uamdpi.com |
The synergy between experimental synthesis and computational modeling is accelerating the discovery and development of new imidazole-based compounds. By predicting properties and reaction outcomes, computational methods reduce the trial-and-error inherent in laboratory work, leading to a more efficient and targeted approach to chemical research. acs.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 4-(Chloromethyl)-1,5-dimethyl-1H-imidazole, and how can reaction conditions be optimized to minimize byproducts?
- Methodology : The synthesis often involves hydrogenation and cyclization steps. For example, palladium on carbon (Pd/C) or Raney nickel catalysts are critical for hydrogenation of intermediates like 4-chloro-N-(isoxazol-4-yl)benzamide. Raney nickel is preferred to avoid hydrodechlorination side reactions (yield: 92%) . Optimal conditions include alkaline environments (NaOH in ethanol, 45°C) for cyclization, achieving 88% isolated yield. LC-MS and NMR are essential for monitoring intermediates and byproducts (e.g., dehalogenated derivatives) .
Q. How can structural characterization of this compound and its intermediates be performed with high confidence?
- Methodology : Use a combination of:
- 1H/13C NMR : Assign chemical shifts to confirm regiochemistry (e.g., methyl and chloromethyl groups at positions 1,5 and 4, respectively) .
- Mass spectrometry (HRMS/ESI-MS) : Verify molecular weights (e.g., molecular ion peaks at m/z 187.07 for the parent compound) .
- X-ray crystallography : Programs like SHELX refine crystal structures, while ORTEP-III generates graphical representations of molecular geometry .
Q. What analytical techniques are suitable for tracking reaction progress and impurity profiling?
- Methodology :
- LC-MS : Monitors real-time conversion of intermediates (e.g., detecting ring-opening or dehalogenation byproducts) .
- TLC and HPLC : Resolve polar/non-polar impurities.
- Thermogravimetric analysis (TGA) : Assess thermal stability of the final product .
Advanced Research Questions
Q. How can computational modeling predict hydrogen-bonding patterns and crystal packing of this compound?
- Methodology :
- Graph set analysis : Apply Etter’s rules to categorize hydrogen-bond motifs (e.g., R²₂(8) rings) using crystallographic data .
- Density Functional Theory (DFT) : Optimize molecular geometry and calculate electrostatic potential surfaces to predict intermolecular interactions .
- SHELXL/PLATON : Validate hydrogen-bond networks in refined crystal structures .
Q. What strategies resolve contradictions in reactivity data for chloromethyl-substituted imidazoles under varying catalytic conditions?
- Methodology :
- Mechanistic studies : Use isotopic labeling (e.g., D₂O in hydrogenation) to trace proton transfer pathways.
- Catalyst screening : Compare Pd/C (prone to dehalogenation) vs. Raney nickel (selective hydrogenation) in controlled trials .
- Kinetic profiling : Monitor activation energies for competing pathways (e.g., hydrodechlorination vs. cyclization) using Arrhenius plots .
Q. How can this compound serve as a precursor for bioactive derivatives, and what functionalization routes are most efficient?
- Methodology :
- Nucleophilic substitution : Replace the chloromethyl group with amines or thiols to generate urea/thiourea derivatives (e.g., thiazolyl-urea analogs with antimicrobial activity) .
- Cross-coupling reactions : Employ Suzuki-Miyaura conditions to introduce aryl groups at position 2 or 4 .
- Biological assays : Test derivatives for cytotoxicity (e.g., MTT assays) and compare structure-activity relationships (SAR) .
Critical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
